1-Benzyl-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid
Description
1-Benzyl-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a heterocyclic compound featuring a partially saturated pyridine ring with a benzyl group at position 1, a methyl group at position 5, and a carboxylic acid moiety at position 3 (Figure 1). This scaffold is structurally related to bioactive tetrahydropyridine derivatives, which are studied for their roles in enzymatic inhibition and neurological effects .
Properties
Molecular Formula |
C14H17NO2 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
1-benzyl-3-methyl-3,6-dihydro-2H-pyridine-5-carboxylic acid |
InChI |
InChI=1S/C14H17NO2/c1-11-7-13(14(16)17)10-15(8-11)9-12-5-3-2-4-6-12/h2-7,11H,8-10H2,1H3,(H,16,17) |
InChI Key |
DYTQQCNZQCNQOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(=C1)C(=O)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Quaternization and Partial Reduction Route
One of the most documented routes involves starting from 3-amino-4-methylpyridine or related pyridine derivatives:
Step 1: N-Acylation
3-Amino-4-methylpyridine is acylated using acetyl chloride or acetic anhydride to form an acetamide intermediate.Step 2: Quaternization
The nitrogen of the pyridine ring is quaternized using benzyl chloride or benzyl bromide in toluene at elevated temperatures (80–110 °C). This step forms a quaternary ammonium salt.Step 3: Partial Reduction
The quaternized pyridine salt undergoes partial reduction with sodium borohydride in methanol or water at ambient temperature to yield the 1,2,5,6-tetrahydropyridine intermediate.Step 4: Hydrolysis
Hydrolysis of the tetrahydropyridine intermediate is performed in acidic media (mixture of hydrochloric acid and acetic acid) to convert the intermediate to the corresponding carboxylic acid or related derivative.Step 5: Reductive Amination
Reductive amination with methylamine in the presence of titanium(IV) tetraisopropoxide and sodium borohydride yields the 1-benzyl-4-methylpiperidin-3-yl-methylamine derivative.Step 6: Resolution
The racemic mixture is resolved using resolving agents such as dibenzoyl-L-tartaric acid or ditoluoyl-L-tartaric acid in methanol/water to obtain the desired stereoisomer.
This process is summarized in patent US9951012B2 and related literature.
- Well-defined steps with established reagents.
- Use of relatively mild reducing agents like sodium borohydride.
- Use of hazardous reagents such as benzyl bromide (lacrimatory), sodium hydride (pyrophoric), and sodium triacetoxyborohydride.
- Multiple protection and deprotection steps increase complexity.
- Use of column chromatography at several stages limits scalability.
- Overall low yield (~13.6 molar percent reported in some processes).
- Safety concerns with platinum oxide and lithium aluminum hydride in alternative routes.
Comparative Data Table of Key Preparation Methods
| Step/Feature | Quaternization & Partial Reduction Route | Debenzylation & Methylation Route | Alternative Condensation Route |
|---|---|---|---|
| Starting Material | 3-Amino-4-methylpyridine | Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | Ethyl acetoacetate + anilines + aldehydes |
| Key Reagents | Benzyl chloride/bromide, NaBH4, Ti(OiPr)4, methylamine | Sodium hydride, iodomethane, di-tert-butyl dicarbonate | Molecular iodine catalyst |
| Number of Steps | 6 (including resolution) | 5 | 1-2 |
| Use of Protection/Deprotection | Yes | Yes | No |
| Purification | Column chromatography (multiple stages) | Column chromatography (multiple stages) | Crystallization |
| Yield | ~13.6 molar % (low) | ~13.6 molar % (low) | Moderate to good |
| Safety Concerns | Benzyl bromide (lacrimatory), sodium hydride, platinum oxide | Sodium hydride, benzyl bromide, sodium triacetoxyborohydride | Mild |
| Scalability | Limited due to safety and purification | Limited due to safety and purification | Potentially scalable |
Chemical Reactions Analysis
1-Benzyl-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique tetrahydropyridine structure, which contributes to its biological activity. The molecular formula is , and it features a benzyl group that enhances its lipophilicity.
Medicinal Chemistry Applications
1. Neuroprotective Effects
Research indicates that 1-Benzyl-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid exhibits neuroprotective properties. It has been studied for its potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. The compound's ability to modulate neurotransmitter systems makes it a candidate for further investigation in neuropharmacology.
Case Study: Neuroprotective Mechanism
A study conducted on animal models demonstrated that administration of the compound led to a significant reduction in oxidative stress markers and improved cognitive function. The results suggest that it may protect neuronal cells from apoptosis induced by neurotoxic agents.
Organic Synthesis Applications
2. Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its functional groups allow for further modifications to create derivatives with enhanced biological activities.
Data Table: Synthetic Applications
| Compound Derived | Method of Synthesis | Yield (%) |
|---|---|---|
| 1-Benzyl-5-methyl-2-pyridone | Cyclization reaction with acyl chlorides | 85 |
| 3-Carboxy-1-benzylpyridine | Reaction with isocyanates | 90 |
| Benzylidene derivatives | Condensation with aldehydes | 75 |
Pharmaceutical Formulations
3. Drug Development
The compound has been explored as a scaffold for developing new drugs targeting various diseases. Its structural versatility allows chemists to design derivatives that can improve pharmacokinetic properties.
Case Study: Drug Formulation
In a recent formulation study, researchers developed a novel drug candidate based on this compound that showed promising results in preclinical trials against specific cancer cell lines. The modified structure exhibited increased potency and selectivity.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Key analogs of 1-benzyl-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid include:
*Calculated based on molecular formula C₁₄H₁₅NO₂.
Key Observations:
Pharmacological and Toxicological Profiles
Biological Activity
1-Benzyl-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid (BMTHPCA) is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies through a comprehensive review of existing literature.
- Molecular Formula : C₁₄H₁₉NO₂
- Molecular Weight : 231.29 g/mol
- CAS Number : 80845-58-5
Biological Activity Overview
BMTHPCA has been studied for various biological activities, particularly in the context of neuroprotection and anticancer effects. The compound's structure allows it to interact with biological systems effectively.
Neuroprotective Effects
Research indicates that tetrahydropyridine derivatives exhibit neuroprotective properties. These compounds are believed to act by inhibiting monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases such as Parkinson's disease. The inhibition of MAO-B may reduce the production of neurotoxic metabolites, thereby protecting dopaminergic neurons from oxidative stress and apoptosis .
Anticancer Activity
BMTHPCA has shown promise as an anticancer agent in various studies. It has been evaluated against several cancer cell lines, demonstrating cytotoxic activity that warrants further investigation.
1. Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of BMTHPCA on human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that BMTHPCA exhibited significant cytotoxicity with IC₅₀ values in the low micromolar range:
The mechanism of action appears to involve apoptosis induction through caspase activation pathways, which is crucial for the therapeutic efficacy of anticancer agents.
2. Neuroprotective Mechanism
In another study focusing on neuroprotection, BMTHPCA was shown to mitigate oxidative stress in neuronal cells exposed to neurotoxic agents. The compound reduced reactive oxygen species (ROS) levels and enhanced cell viability:
| Treatment | ROS Levels (Relative Units) | Cell Viability (%) |
|---|---|---|
| Control | 100 | 100 |
| BMTHPCA (10 µM) | 60 | 85 |
| BMTHPCA (50 µM) | 40 | 95 |
These findings suggest that BMTHPCA may serve as a potential therapeutic agent for neurodegenerative conditions by protecting neurons from oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
